molecular formula C25H29N5O5 B10908723 (diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B10908723
M. Wt: 479.5 g/mol
InChI Key: GBTGYKZLRZLMIQ-UHFFFAOYSA-N
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Description

(DIETHYLAMINO)METHYL 4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE is a complex organic compound with a molecular formula of C25H29N5O5 and an average mass of 479.528 Da . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the nitro group and the benzoate moiety adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (DIETHYLAMINO)METHYL 4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The benzoate moiety is often attached through esterification reactions, where the carboxylic acid group reacts with an alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(DIETHYLAMINO)METHYL 4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (DIETHYLAMINO)METHYL 4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the pyrazole ring and nitro group suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals .

Mechanism of Action

The mechanism by which (DIETHYLAMINO)METHYL 4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The nitro group could undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (DIETHYLAMINO)METHYL 4-({4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)BENZOATE stands out due to its combination of a pyrazole ring, nitro group, and benzoate moiety.

Properties

Molecular Formula

C25H29N5O5

Molecular Weight

479.5 g/mol

IUPAC Name

diethylaminomethyl 4-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C25H29N5O5/c1-5-28(6-2)16-35-25(32)21-11-13-22(14-12-21)26-24(31)20-9-7-19(8-10-20)15-29-18(4)23(30(33)34)17(3)27-29/h7-14H,5-6,15-16H2,1-4H3,(H,26,31)

InChI Key

GBTGYKZLRZLMIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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